Butyl 3-(2-(2-phenylthiazol-4-yl)acetamido)benzoate
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Overview
Description
BUTYL 3-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of BUTYL 3-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.
Esterification: The final step involves the esterification of the acylated thiazole derivative with butanol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these reaction conditions to improve yield and purity, as well as scaling up the process for large-scale production.
Chemical Reactions Analysis
BUTYL 3-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BUTYL 3-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of BUTYL 3-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to DNA and proteins, disrupting their normal function and leading to cell death . This compound may also inhibit enzymes involved in inflammatory and tumor pathways .
Comparison with Similar Compounds
Similar compounds to BUTYL 3-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE include other thiazole derivatives such as:
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
- Sulfathiazole
- Ritonavir
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of BUTYL 3-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE lies in its specific combination of the thiazole ring with the phenyl and butyl groups, which contribute to its distinct biological properties.
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
butyl 3-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H22N2O3S/c1-2-3-12-27-22(26)17-10-7-11-18(13-17)23-20(25)14-19-15-28-21(24-19)16-8-5-4-6-9-16/h4-11,13,15H,2-3,12,14H2,1H3,(H,23,25) |
InChI Key |
FQWBLVJKBZCMIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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